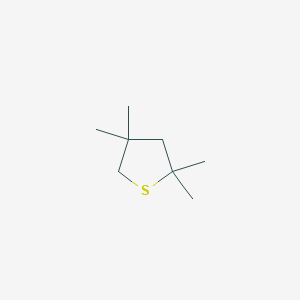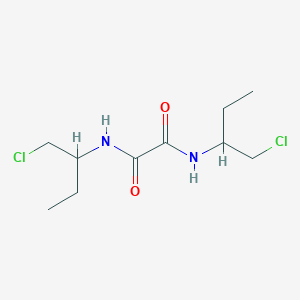
2-Formyl-6-nitrophenyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-6-nitrophenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a formyl group, a nitro group, and a sulfonate group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-6-nitrophenyl 4-methylbenzene-1-sulfonate typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Formylation: The formyl group is introduced using a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the nitrobenzene derivative with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Sulfonation: The sulfonate group is introduced through sulfonation, which involves treating the benzene derivative with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the formyl group can be oxidized to a carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products:
Oxidation: 2-Carboxy-6-nitrophenyl 4-methylbenzene-1-sulfonate.
Reduction: 2-Formyl-6-aminophenyl 4-methylbenzene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Formyl-6-nitrophenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Formyl-6-nitrophenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments.
類似化合物との比較
- 2-Formyl-4-nitrophenyl 4-methylbenzene-1-sulfonate
- 2-Formyl-6-nitrophenyl 3-methylbenzene-1-sulfonate
- 2-Formyl-6-nitrophenyl 4-ethylbenzene-1-sulfonate
Comparison: 2-Formyl-6-nitrophenyl 4-methylbenzene-1-sulfonate is unique due to the specific positioning of the formyl, nitro, and sulfonate groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
61063-03-4 |
|---|---|
分子式 |
C14H11NO6S |
分子量 |
321.31 g/mol |
IUPAC名 |
(2-formyl-6-nitrophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H11NO6S/c1-10-5-7-12(8-6-10)22(19,20)21-14-11(9-16)3-2-4-13(14)15(17)18/h2-9H,1H3 |
InChIキー |
JTSYRLXACHZRHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


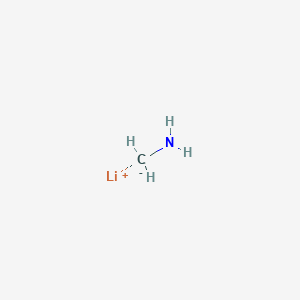
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
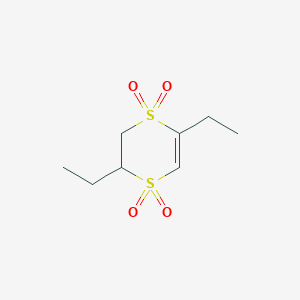

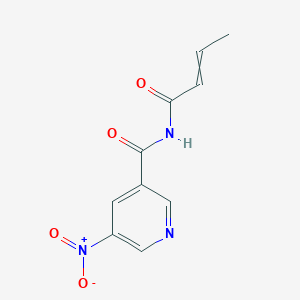
![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
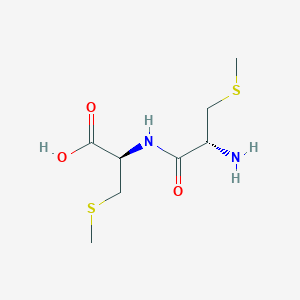

![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)

